2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride
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Overview
Description
2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C9H11ClN2O It is a derivative of acetonitrile and contains an amino group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. The reaction is carried out in ethanol as a solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-methoxyphenyl)ethanol
- 2-Amino-2-(4-methoxyphenyl)propanoic acid
- 2-Amino-2-(4-methoxyphenyl)acetamide
Uniqueness
2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is unique due to its combination of an amino group, a methoxyphenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
2-amino-2-(4-methoxyphenyl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVCJSDQKNRJFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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